
2-Octylpentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a carbonyl compound and is often used in research related to life sciences . This compound is notable for its unique structure, which includes a long octyl chain and two carboxylic acid groups.
Vorbereitungsmethoden
The synthesis of 2-Octylpentanedioic acid can be achieved through various synthetic routes. One common method involves the oxidation of this compound precursors using strong oxidizing agents. The reaction conditions typically require a controlled environment to ensure the selective oxidation of the desired functional groups .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents.
Analyse Chemischer Reaktionen
2-Octylpentanedioic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce various oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alcohols or amines for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Octylpentanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its effects on various biological systems.
Medicine: Research has explored its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Octylpentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can modulate metabolic pathways by influencing the activity of enzymes and other proteins involved in these processes. Its effects are mediated through its ability to interact with cellular components, leading to changes in cellular function and metabolism .
Vergleich Mit ähnlichen Verbindungen
2-Octylpentanedioic acid can be compared with other similar compounds, such as:
2-Oxopentanedioic acid:
3-Hydroxy-2-octylpentanedioic acid: A closely related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
59039-06-4 |
|---|---|
Molekularformel |
C13H24O4 |
Molekulargewicht |
244.33 g/mol |
IUPAC-Name |
2-octylpentanedioic acid |
InChI |
InChI=1S/C13H24O4/c1-2-3-4-5-6-7-8-11(13(16)17)9-10-12(14)15/h11H,2-10H2,1H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
AHZOIEGTARBHAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[5-(trans-4-Aminocyclohexylamino)-3-isopropylpyrazolo[1,5-A]pyrimidin-7-ylamino]-N,N-dimethylbenzenesulfonamide](/img/structure/B14074451.png)
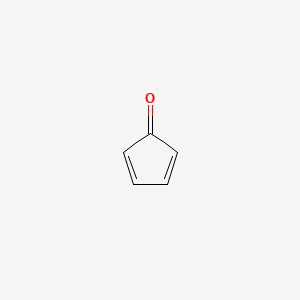
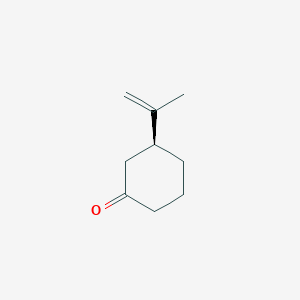
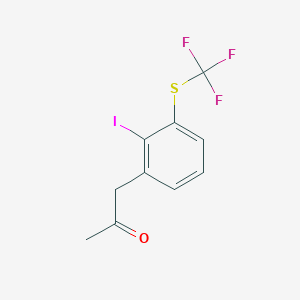

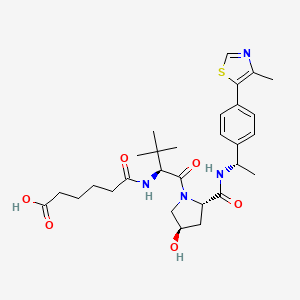
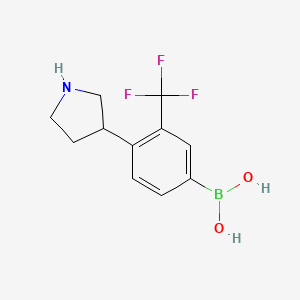
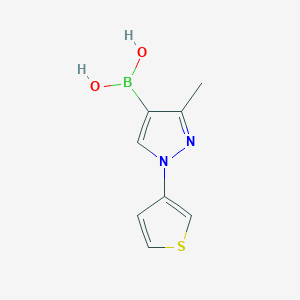

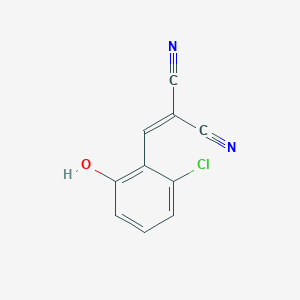
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
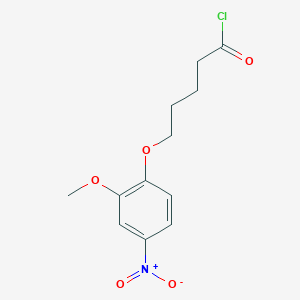
![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
